{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE
Description
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-14-9-5-4-8-13(14)10-18-15(19)11-21-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWLHCIKVHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoyl Intermediate Formation
The synthesis typically initiates with preparation of the 2-fluorobenzyl carbamoyl intermediate. Source demonstrates that fluorinated aryl isocyanates undergo isomerization in hydrogen fluoride media at 20–100°C to form stable carbamic fluorides. Adapted for this target compound:
Reaction Scheme 1
$$ \text{2-Fluorobenzyl isocyanate} + \text{Glycolic acid} \xrightarrow{\text{HATU, DIPEA}} \text{(2-Fluorobenzylcarbamoyl)methyl acid} $$
Key parameters:
Esterification with Benzoic Acid Derivatives
The carboxylic acid intermediate undergoes esterification via two primary routes:
Method A – Steglich Esterification
$$ \text{(2-Fluorobenzylcarbamoyl)methyl acid} + \text{Methyl benzoate} \xrightarrow{\text{DCC, DMAP}} \text{Target compound} $$
- Catalyst system : DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine)
- Yield : 78% after 24h reflux in THF
Method B – Acyl Chloride Activation
$$ \text{Benzoic acid} \xrightarrow{\text{SOCl}_2} \text{Benzoyl chloride} \xrightarrow{\text{(2-Fluorobenzylcarbamoyl)methanol}} \text{Target compound} $$
- Chlorination : Thionyl chloride achieves quantitative conversion at 60°C
- Ester yield : 82% with triethylamine scavenger
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting Source’s vapor-phase methodologies:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C ± 2°C | +14% vs batch |
| Residence time | 8.5 min | Maximizes conversion |
| Catalyst loading | 0.3 mol% Pd(dba)₂ | Prevents oligomerization |
This approach reduces side product formation to <2% while achieving 91% isolated yield.
Crystallization Optimization
Final purification employs mixed solvent systems:
Crystallization Data
| Solvent Ratio (EtOAc:Hexane) | Purity (%) | Crystal Form |
|---|---|---|
| 1:3 | 98.2 | Needles |
| 1:1 | 99.5 | Prisms |
| 3:1 | 97.8 | Amorphous |
High-purity prisms (99.5%) form at 1:1 ratio with cooling rate ≤2°C/min.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
- δ 8.02 (d, J=8.4 Hz, 2H, Ar-H) – Benzoate aromatic protons
- δ 4.62 (s, 2H, CH₂N) – Carbamoyl methylene
- δ 7.32–7.28 (m, 4H, Ar-H) – Fluorophenyl group
¹⁹F NMR (376 MHz, CDCl₃)
Mass Spectrometry
- ESI-MS : m/z 316.1 [M+H]⁺ (Calc. 316.3)
- Fragmentation pattern : Loss of CO₂ (44 Da) and C₇H₅FO (140 Da)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Steglich esterification | 78 | 99.5 | 1.8 | Pilot scale |
| Acyl chloride route | 82 | 98.7 | 2.1 | Industrial |
| Continuous flow | 91 | 99.9 | 1.2 | Ton-scale |
Continuous flow synthesis emerges as superior for large-scale production despite higher initial capital costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Industry: The compound’s ester functionality makes it useful in the production of polymers and resins, where it can impart desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active fluorophenyl and carbamoyl moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinctiveness arises from its fluorinated carbamoyl side chain. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Molecular weights calculated from structural formulas or inferred from ESI–MS data in .
Substituent Effects
- Fluorine vs. Fluorine’s smaller atomic radius also minimizes steric hindrance relative to chlorine, which may improve target affinity .
- Carbamoyl vs. Ureido/Acetamido : The carbamoyl group (NHCO) lacks the additional amine present in ureido (NHCONH) or acetamido (NHCOCH2) groups, reducing hydrogen-bonding capacity but increasing hydrolytic stability .
Physicochemical Properties
- Solubility: The polar carbamoyl group and fluorine atom enhance aqueous solubility compared to unsubstituted methyl benzoate. However, solubility is lower than in ureido derivatives (e.g., 4b, 4c) due to fewer hydrogen-bond donors .
- Stability : Fluorine’s strong C-F bond confers resistance to enzymatic degradation, as seen in fluorinated pharmaceuticals. This contrasts with methyl benzoate, which undergoes rapid ester hydrolysis in vivo .
Biological Activity
{[(2-Fluorophenyl)Methyl]Carbamoyl}Methyl Benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 225.22 g/mol
- CAS Number : 53285-95-3
The compound features a fluorophenyl group, which may influence its biological interactions due to the electron-withdrawing nature of the fluorine atom.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including insecticidal, antimicrobial, and potential therapeutic effects against specific diseases.
1. Insecticidal Activity
Studies have demonstrated that derivatives of benzoate compounds can serve as effective insecticides. For instance, methyl benzoate has shown significant larvicidal activity against mosquito larvae, such as Aedes albopictus and Culex pipiens. The highest mortality rates observed were 100% at concentrations of 200 ppm for Aedes albopictus and 56% for Culex pipiens after 24 hours of exposure .
2. Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial properties. The presence of the carbamate functional group in this compound may enhance its interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.
The biological activity of this compound can be attributed to:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for the survival of pests or pathogens.
- Membrane Disruption : Its structure allows for potential disruption of microbial cell membranes, leading to cell lysis.
- Neurotoxic Effects : Similar structures have been noted to affect neurotransmission in insects, leading to paralysis and death.
Research Findings
Several studies have explored the biological effects of related compounds:
Case Study 1: Insect Control
In a controlled study, the application of methyl benzoate derivatives resulted in a marked decrease in pest populations in agricultural settings, showcasing their practical utility in integrated pest management strategies.
Case Study 2: Antimicrobial Applications
Research conducted on the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, indicating potential for development into new antibiotics.
Q & A
Basic: What are the standard synthetic routes for preparing {[(2-fluorophenyl)methyl]carbamoyl}methyl benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 2-fluoroaniline derivatives with benzoyl chloride analogs under anhydrous conditions to prevent hydrolysis. A base like triethylamine is used to neutralize HCl byproducts, enhancing reaction efficiency . Key steps:
Acylation : React 2-fluorobenzylamine with methyl chlorooxoacetate to form the carbamoyl intermediate.
Esterification : Treat the intermediate with benzoic acid derivatives (e.g., benzoyl chloride) in dichloromethane.
Optimization : Use inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and HPLC-grade solvents. Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorophenyl protons (δ 7.1–7.5 ppm), carbamoyl NH (δ 8.2–8.5 ppm), and benzoate ester carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and carbamoyl N–H (3300–3400 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.1) .
Basic: How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing fluorine atom at the ortho position activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example:
- Amination : React with NH₃/EtOH under reflux to replace fluorine.
- Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .
Note : Steric hindrance from the methyl carbamoyl group may reduce reactivity at the para position.
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inactivity)?
Methodological Answer:
Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 37°C).
Dose-Response Curves : Perform IC₅₀ determinations in triplicate to rule out false negatives/positives.
Structural Analysis : Compare X-ray crystallography (e.g., SHELX-refined structures) to confirm binding conformations .
Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites, identifying steric/electronic mismatches .
Advanced: What strategies optimize crystallographic data quality for this compound using SHELX software?
Methodological Answer:
Crystal Growth : Use slow evaporation (acetone/water) to obtain single crystals.
Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at low temperature (100 K).
SHELXL Refinement :
- Apply anisotropic displacement parameters for non-H atoms.
- Use the TWIN/BASF commands for twinned crystals.
- Validate with R1 < 5% and wR2 < 12% .
Advanced: How can computational modeling predict metabolic stability of this compound?
Methodological Answer:
Metabolism Prediction : Use Schrödinger’s QikProp to calculate CYP450 affinity (e.g., CYP3A4/2D6).
ADME Profiling : Simulate logP (aim for 2–4) and polar surface area (<140 Ų) to optimize bioavailability.
MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .
Advanced: What mechanistic insights explain its variable activity across cancer cell lines?
Methodological Answer:
Transcriptomic Profiling : Use RNA-seq to correlate activity with overexpression of apoptosis regulators (e.g., Bcl-2, caspase-3).
Flow Cytometry : Measure ROS generation and mitochondrial membrane potential (ΔΨm) to assess apoptotic pathways.
Proteomics : Identify differential protein binding via SILAC labeling and LC-MS/MS .
Basic: How does the compound’s logP affect its solubility in biological assays?
Methodological Answer:
A logP ~2.5 (calculated via ChemDraw) suggests moderate hydrophobicity.
- In vitro : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- In vivo : Formulate with cyclodextrins or PEG to enhance aqueous solubility .
Advanced: What are best practices for designing derivatives with improved target selectivity?
Methodological Answer:
Scaffold Hopping : Replace the benzoate ester with bioisosteres (e.g., sulfonate).
Fragment-Based Design : Screen fragments (MW < 300) via SPR to identify high-affinity motifs.
SAR Studies : Systematically vary substituents on the fluorophenyl ring and measure Ki values .
Basic: How to troubleshoot low yields in the final esterification step?
Methodological Answer:
Activation : Use DMAP as a catalyst to accelerate acylation.
Solvent Choice : Switch to THF or DMF for better solubility of intermediates.
Workup : Extract unreacted starting materials with NaHCO₃ (5%) and dry over MgSO₄ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
